molecular formula C13H13NO3 B159625 ethyl (3-formyl-1H-indol-2-yl)acetate CAS No. 129410-12-4

ethyl (3-formyl-1H-indol-2-yl)acetate

Cat. No.: B159625
CAS No.: 129410-12-4
M. Wt: 231.25 g/mol
InChI Key: VHRFJTDQOOXWDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (3-formyl-1H-indol-2-yl)acetate is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound features an indole core with a formyl group at the third position and an ethyl acetate group at the second position. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl (3-formyl-1H-indol-2-yl)acetate typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl (3-formyl-1H-indol-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl (3-formyl-1H-indol-2-yl)acetate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases and disorders.

    Industry: Utilized in the development of pharmaceuticals, agrochemicals, and materials science

Mechanism of Action

The mechanism of action of ethyl (3-formyl-1H-indol-2-yl)acetate involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The formyl and ethyl acetate groups may influence the compound’s binding affinity and specificity. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

    Ethyl (3-hydroxymethyl-1H-indol-2-yl)acetate: Similar structure with a hydroxymethyl group instead of a formyl group.

    Ethyl (3-carboxy-1H-indol-2-yl)acetate: Similar structure with a carboxylic acid group instead of a formyl group.

    Ethyl (3-nitro-1H-indol-2-yl)acetate: Similar structure with a nitro group instead of a formyl group.

Uniqueness: Ethyl (3-formyl-1H-indol-2-yl)acetate is unique due to the presence of the formyl group, which imparts distinct reactivity and biological activity compared to its analogs.

Biological Activity

Ethyl (3-formyl-1H-indol-2-yl)acetate is an indole derivative notable for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including anticancer, antimicrobial, and antiviral properties. This article delves into the biological activity of this compound, supported by research findings and data.

Chemical Structure and Properties

This compound features a formyl group that enhances its reactivity and biological activity. The indole structure is significant in many natural products and pharmaceuticals, making derivatives like this compound of particular interest for further exploration in drug development.

The biological activity of this compound is attributed to several mechanisms:

  • Receptor Binding : Indole derivatives typically exhibit high affinity for various receptors, which can lead to significant biological effects.
  • DNA Intercalation : Some derivatives act as DNA intercalators, disrupting DNA replication and transcription processes.
  • Enzyme Inhibition : Certain derivatives inhibit specific enzymes involved in critical biochemical pathways, modulating their activity and affecting cellular functions.

Anticancer Activity

Research has shown that this compound exhibits notable anticancer properties. A study focusing on indole derivatives indicated that compounds with similar structures have been effective against multiple cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The compound's ability to induce apoptosis in cancer cells has been highlighted, with significant morphological changes observed at micromolar concentrations .

Cell Line IC50 (μM) Effect
MDA-MB-2311.0Induces apoptosis
HepG22.5Growth inhibition

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits activity against various bacterial strains, including drug-resistant strains. The minimum inhibitory concentration (MIC) values suggest that the compound can effectively inhibit bacterial growth, making it a candidate for further development as an antimicrobial agent .

Bacterial Strain MIC (μg/mL) Activity
MRSA0.5Strong antibacterial effect
E. coli1.0Moderate antibacterial effect

Antiviral Properties

Preliminary investigations into the antiviral activity of this compound have shown promise, particularly against certain viral strains. The compound's structure allows it to interfere with viral replication processes, although specific mechanisms are still under investigation .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound and its derivatives:

  • Antitumor Activity Study : A recent study synthesized various indole derivatives, including this compound, demonstrating significant cytotoxic effects against cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
  • Antimicrobial Evaluation : Another study tested the compound against a panel of bacterial strains, revealing potent activity with low MIC values, indicating its potential as a lead compound in antibiotic development .
  • In Silico Studies : Molecular docking studies have suggested that this compound can effectively bind to target proteins involved in cancer progression, supporting its role as a potential therapeutic agent .

Future Directions

The ongoing research into this compound suggests several avenues for future exploration:

  • Structural Modifications : Investigating the effects of various substituents on the indole ring could lead to compounds with enhanced efficacy or reduced toxicity.
  • Combination Therapies : Evaluating the compound in combination with existing therapies may yield synergistic effects, particularly in cancer treatment.

Properties

IUPAC Name

ethyl 2-(3-formyl-1H-indol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-2-17-13(16)7-12-10(8-15)9-5-3-4-6-11(9)14-12/h3-6,8,14H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHRFJTDQOOXWDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C2=CC=CC=C2N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-Formylindole (10.0 g, 69 mmoles) was dissolved in DMF (100 ml). Under N2 was a 60% suspension of NaH in mineral oil (3.0 g) added in portions with cooling (temp<15° C.). At <15° C. was a solution of ethyl bromoacetate (8.4 ml) in DMF (15 ml) added drop wise over 30 minutes. The resulting mixture was stirred at room temperature for 16 hours and evaporated in vacuo. The residue was added water (300 ml) and extracted with ethyl acetate (2×150 ml), the combined organic extracts were washed with satd. NH4Cl, dried (MgSO4) and concentrated to afford 15.9 g ethyl (3-formylindolyl)acetate.
Quantity
10 g
Type
reactant
Reaction Step One
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Quantity
100 mL
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solvent
Reaction Step One
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suspension
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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[Compound]
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oil
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3 g
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reactant
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8.4 mL
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reactant
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15 mL
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solvent
Reaction Step Six

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